molecular formula C7H11ClO4 B3257429 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl chloroformate CAS No. 28863-62-9

2,2-Dimethyl-1,3-dioxolan-4-ylmethyl chloroformate

Cat. No. B3257429
CAS RN: 28863-62-9
M. Wt: 194.61 g/mol
InChI Key: XMNGTCORCFOQSP-UHFFFAOYSA-N
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Patent
US04760054

Procedure details

10 ml of a 10% w/v solution of phosgene in benzene were added to a solution of 1.0 g of 2,3-isopropylideneglycerol in 5 ml of methylene chloride, and the mixture was allowed to react overnight at room temperature. The mixture was then concentrated by evaporation under reduced pressure, giving 1.47 g of the title compound as a liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)([Cl:3])=[O:2].[CH3:5][C:6]1([CH3:13])[O:10][CH:9]([CH2:11][OH:12])[CH2:8][O:7]1>C1C=CC=CC=1.C(Cl)Cl>[Cl:3][C:1]([O:12][CH2:11][CH:9]1[CH2:8][O:7][C:6]([CH3:13])([CH3:5])[O:10]1)=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)OCC1OC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.